molecular formula C7H12ClN3 B2541593 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 40639-89-2

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No.: B2541593
CAS No.: 40639-89-2
M. Wt: 173.64
InChI Key: AYOBXRTVMOGKGA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalamide (benzimidamide) with ammonia . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining the necessary reaction conditions and purity standards.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other reduced forms, which may have different chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical behavior.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of scientific research.

Biological Activity

4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride (CAS No. 40639-89-2) is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C7_7H12_{12}ClN3_3
  • Molecular Weight: 173.64 g/mol
  • Physical Form: Powder
  • Purity: ≥95%

Research indicates that this compound interacts with various biological targets. Its structural features allow it to engage in multiple pharmacological pathways:

  • Inhibition of Kinases : The compound has shown inhibitory activity against several kinases which are crucial in cancer signaling pathways.
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly in relation to serotonin and dopamine receptors.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

StudyCell LineIC50_{50} (µM)Mechanism
HL608.3Kinase inhibition
HCT1161.3Apoptosis induction

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Neuropharmacological Effects

In neuropharmacological assessments:

  • The compound demonstrated modulating effects on serotonin receptors which may contribute to antidepressant-like activities.

Antimicrobial Studies

The compound has also been evaluated for its antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate a moderate level of antimicrobial activity and warrant further investigation into its potential as an antimicrobial agent.

Case Study 1: Cancer Treatment Potential

A study published in MDPI explored the structure-activity relationship (SAR) of similar benzodiazole derivatives and found that modifications at the nitrogen positions significantly enhanced anticancer efficacy. The findings suggest that the introduction of substituents can optimize the activity of tetrahydrobenzodiazole derivatives against various cancer cell lines .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of benzodiazole derivatives in models of neurodegeneration. The study indicated that certain derivatives could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H3,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOBXRTVMOGKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40639-89-2
Record name 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-amine hydrochloride
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